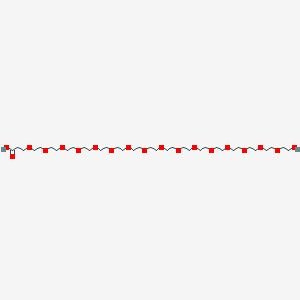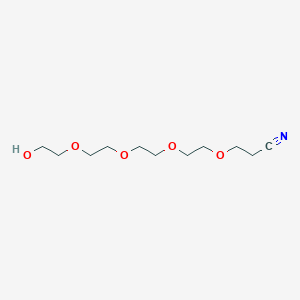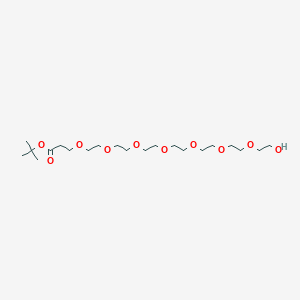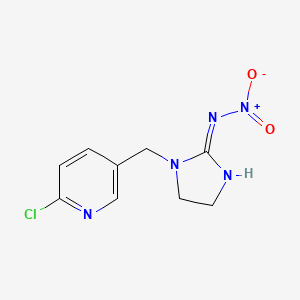
Kir1.1-IN-A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Kir1.1-IN-A is a potent and selective inhibitor of kir1.1 channels.
Scientific Research Applications
Kir1.1 Channel Regulation and Kidney Function
Kir1.1 channels, also known as ROMK channels, play a crucial role in the kidney, especially in potassium secretion and sodium chloride reabsorption. The density of these channels in the kidney is regulated by physiological demands. Research has shown that protein kinase A-dependent phosphorylation affects the number of active channels, suggesting a mechanism for aldosterone-dependent regulation of the secretory potassium channel in the kidney (Yoo et al., 2003).
pH-dependent Gating of Kir1.1 Channels
The gating of Kir1.1 channels is influenced by intracellular pH, with acidification leading to channel closure. This feature is crucial for the maintenance of potassium homeostasis. Studies utilizing mutagenesis have identified specific residues in the Kir1.1 channel that react to changes in pH, indicating a movement of protein domains within the channel during pH-dependent gating (Schulte et al., 1998).
KirBac1.1 as a Model for Kir1.1 Channels
The KirBac1.1, a prokaryotic homologue of eukaryotic Kir channels, has been studied to understand Kir1.1 channels better. Functional analysis of KirBac1.1 has provided insights into the properties and behaviors of Kir1.1 channels, including potassium selectivity and gating kinetics, which are similar to eukaryotic Kir1.1 and Kir6.2 channels (Cheng et al., 2009).
FRET Analysis of pH-Gating in Kir1.1 Channels
A study using Foster resonance energy transfer (FRET) explored the conformational changes in the cytoplasmic pore of Kir1.1 channels in response to intracellular pH. This research suggests that the N- and C-termini of the Kir1.1 channel move apart during pH gating, impacting the channel's open and closed states (Lee & Shieh, 2009).
Kir1.1 in Hypertension and Heart Failure Treatment
The potential of targeting Kir1.1 channels in treating hypertension and heart failure has been explored. Kir1.1 inhibitors, like MK-7145, have been studied for their therapeutic potential in these conditions, highlighting the channel's role in the body's electrolyte and water balance (Priest & Pasternak, 2017).
properties
Product Name |
Kir1.1-IN-A |
|---|---|
Molecular Formula |
C23H24N6O3 |
Molecular Weight |
432.48 |
IUPAC Name |
5-(2-(4-(2-(4-(1H-tetrazol-1-yl)phenyl)acetyl)piperazin-1-yl)ethyl)isobenzofuran-1(3H)-one |
InChI |
InChI=1S/C23H24N6O3/c30-22(14-17-1-4-20(5-2-17)29-16-24-25-26-29)28-11-9-27(10-12-28)8-7-18-3-6-21-19(13-18)15-32-23(21)31/h1-6,13,16H,7-12,14-15H2 |
InChI Key |
LKLRNYYBQWYHND-UHFFFAOYSA-N |
SMILES |
O=C1OCC2=C1C=CC(CCN3CCN(C(CC4=CC=C(N5N=NN=C5)C=C4)=O)CC3)=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Kir1.1-IN-A; Kir1.1-INA; Kir1.1 IN-A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








